molecular formula C11H15Cl2N B001062 Lorcaserin hydrochloride CAS No. 846589-98-8

Lorcaserin hydrochloride

Cat. No.: B001062
CAS No.: 846589-98-8
M. Wt: 232.15 g/mol
InChI Key: ITIHHRMYZPNGRC-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Serotonergic Modulation via Lorcaserin

Historical Development of Selective 5-HT2C Agonists

The quest for selective 5-HT2C agonists began in the late 20th century, driven by the need to avoid the cardiotoxic effects of non-selective agents like fenfluramine. Lorcaserin emerged from structure-activity relationship (SAR) studies on 3-benzazepine derivatives, which optimized receptor specificity. Key milestones include:

  • 2008 : Identification of lorcaserin (APD356) as a potent 5-HT2C agonist (EC50 = 39 nM) with 100-fold selectivity over 5-HT2B receptors.
  • 2012 : FDA approval for chronic weight management, marking the first 5-HT2C-targeted antiobesity drug in 13 years.
  • 2017 : Expansion of research into addiction treatment, leveraging 5-HT2C's role in dopamine modulation.

Therapeutic Context and Research Significance

Lorcaserin's clinical utility extends beyond obesity:

Weight Management

In Phase 3 trials (BLOOM and BLOSSOM), lorcaserin (10 mg twice daily) produced:

Outcome Lorcaserin Group Placebo Group
≥5% Weight Loss (1 yr) 47.1% 22.6%
Mean Weight Loss -5.8% -2.5%
Valvulopathy Incidence 2.3% 2.2%
Addiction Mitigation

Preclinical studies highlight lorcaserin's potential in reducing nicotine and cocaine self-administration:

  • Nicotine : Doses of 0.625 mg/kg reduced self-administration by 55.8% in rats without affecting locomotor activity.
  • Cocaine : At 1 mg/kg, lorcaserin decreased drug-seeking behavior by 40% in primate models.

Structural Classification within Benzazepine Derivatives

Lorcaserin hydrochloride ((1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride) belongs to the benzazepine class, characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include:

  • Chiral Center : The R-configuration at position 1 enhances 5-HT2C binding affinity.
  • Chlorine Substituent : Position 8 on the benzene ring improves receptor selectivity.
  • Hydrochloride Salt : Enhances solubility and bioavailability (86% oral absorption in rats).

Molecular Properties

Property Value
Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
Half-Life 11–12 hours
Metabolism Hepatic (CYP2D6)

Overview of Relevant Serotonergic Receptor Systems

The 5-HT2C receptor, a G protein-coupled receptor (GPCR), regulates appetite, mood, and addiction via:

  • Dopaminergic Inhibition : 5-HT2C activation reduces dopamine release in the mesolimbic pathway, curbing reward-seeking behavior.
  • POMC Pathway Stimulation : Enhances satiety signals through α-MSH release.

Receptor Selectivity Profile

Receptor EC50 (nM) Selectivity vs. 5-HT2C
5-HT2C 39 1x
5-HT2B 2380 61x
5-HT2A 553 14x

Properties

IUPAC Name

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHHRMYZPNGRC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233650
Record name Lorcaserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846589-98-8
Record name Lorcaserin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846589-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorcaserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORCASERIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Base Preparation

The synthesis begins with Lorcaserin hemitartrate monohydrate, which is converted to the free base via alkaline extraction. In a representative protocol, 100 g of Lorcaserin hemitartrate monohydrate is suspended in ethyl acetate (300 mL) and deionized water (300 mL) at 20–30°C. Addition of 40% w/w sodium hydroxide (38.13 g) at 10–15°C liberates the free base, which partitions into the organic phase. Post-extraction, the organic layer is washed with 20% aqueous sodium chloride to remove residual tartrate ions.

Solvent Optimization

Key solvents for base extraction include:

  • Ethyl acetate : Preferred for its low water solubility (3.3% w/w at 20°C) and ease of azeotropic drying.

  • Halogenated hydrocarbons : Dichloromethane demonstrates comparable extraction efficiency but raises environmental concerns.

  • Aromatic hydrocarbons : Toluene offers high boiling point (110.6°C) but necessitates stringent temperature control to prevent degradation.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas or HCl solutions in anhydrous solvents. In Example 1 of US20180194734A1, ethyl acetate saturated with HCl (15% w/w) is added at 0–5°C to precipitate the hydrochloride salt. Anti-solvents such as n-heptane are critical for controlling crystal nucleation:

ParameterValueImpact on Crystallization
Anti-solvent volume400 mL per 100 g baseReduces solubility by 78%
Cooling rate0.5°C/minYields 10–20 µm crystal size
Stirring duration3 hoursEnhances polymorphic purity

This step achieves 90% yield and 99.93% purity, with residual solvents below ICH Q3C limits.

Hygroscopicity Management

The hemihydrate form (Form III) exhibits minimal moisture adsorption (<0.5% at 90% RH) due to its stoichiometric water content. Dynamic vapor sorption (DVS) analysis confirms no phase changes after 5 adsorption-desorption cycles, making it suitable for tropical climates.

Anhydrous Form I Stabilization Technique

Direct Synthesis from Lorcaserin Base

US9714225B2 discloses a method where Lorcaserin base is treated with gaseous HCl in ethyl acetate at 0–15°C, followed by high-temperature drying (90–110°C) to obtain anhydrous Form I. The crystalline form is characterized by XRD peaks at 6.4°, 10.1°, and 12.8° 2θ, with <0.5% w/w moisture content.

Stability Considerations

Form I converts to hemihydrate at >40% RH, necessitating excipient-based stabilization:

ExcipientConcentration (%w/w)Moisture Uptake (25°C/60% RH)
Copovidone5%1.2% after 3 months
Methacrylic copolymer10%0.8% after 3 months

Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when packaged with silica gel desiccants.

Solvent-Mediated Polymorphic Control

Ethyl acetate’s low dielectric constant (ε = 6.02) favors Form I nucleation, while alcohols like isopropanol promote hemihydrate formation. Temperature gradients during anti-solvent addition further refine crystal habit:

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

MethodAverage YieldHPLC PurityResidual Solvents (ppm)
Hemihydrate process90%99.95%Ethyl acetate: 120
Anhydrous process88%99.89%Isopropanol: 90

Industrial Scalability Considerations

  • Hemihydrate process : Requires 12–18 hours for azeotropic drying but uses cheaper solvents (ethyl acetate: $0.8/L vs. dichloromethane: $2.1/L).

  • Anhydrous process : Energy-intensive drying adds $15/kg to production costs but eliminates hydration variability .

Chemical Reactions Analysis

a. Cyclization and Resolution

  • Starting material : 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride undergoes cyclization using AlCl₃ in dichlorobenzene at 120–125°C to yield racemic lorcaserin .
  • Resolution : Racemic lorcaserin is resolved using L-tartaric acid in acetone/water, producing enantiomerically pure (R)-lorcaserin .

b. Hydrochloride Salt Formation

  • Reaction : (R)-lorcaserin free base is treated with HCl gas or HCl in anhydrous solvents (e.g., ethyl acetate, isopropanol) to form this compound .
  • Crystallization : Anti-solvents like n-heptane induce precipitation, yielding crystalline this compound hemihydrate with >99% purity .
StepReagents/ConditionsYield/PuritySource
CyclizationAlCl₃, dichlorobenzene, 120–125°CCrude product
ResolutionL-tartaric acid, acetone/water, 0–5°C38.5% yield, >99%
Salt FormationHCl gas, ethyl acetate, 0–5°C75 g (75% yield)

Metabolic Reactions

Lorcaserin undergoes hepatic metabolism via multiple pathways:

a. Oxidative Metabolism

  • Primary metabolites : Formed via CYP1A2, CYP2D6, and flavin-containing monooxygenase (FMO1) .
  • Key metabolites :
    • N-hydroxylorcaserin
    • 7-hydroxylorcaserin
    • 5-hydroxylorcaserin
    • 1-hydroxylorcaserin .

b. Conjugation Reactions

  • Sulfamate formation : Major circulating metabolite (M1), 1–5× higher plasma concentration than parent drug .
  • Glucuronidation : N-carbamoyl glucuronide (M5) is the primary urinary metabolite .
EnzymeMetabolic PathwayMetaboliteActivity
CYP2D6Oxidation7-hydroxylorcaserinInactive
FMO1Sulfamate conjugationM1 (sulfamate)Inactive
UGT1A1/UGT2B7GlucuronidationM5 (glucuronide)Inactive

Stability Under Experimental Conditions

This compound shows stability in specific solvents and pH ranges:

a. Solubility and Degradation

  • Stable solvents : Ethyl acetate, dichloromethane, toluene .
  • Unstable conditions : Prolonged exposure to pH <3 or >9 induces hydrolysis .

b. Thermal Stability

  • Melting point : 192–194°C (decomposition observed at >200°C) .
  • Storage : Stable at 25°C for 24 months in sealed containers .

Stereochemical Reactions

The (R)-enantiomer is pharmacologically active. Key steps to ensure stereopurity include:

  • Chiral resolution : L-tartaric acid selectively crystallizes the (R)-enantiomer .
  • Chromatographic separation : Chiralpak IA column achieves >99% enantiomeric excess .

Reaction with Biological Targets

Lorcaserin binds 5-HT2C receptors with high selectivity:

ReceptorEC₅₀ (nM)Selectivity vs. 5-HT2CSource
5-HT2C391× (reference)
5-HT2A55317× lower
5-HT2B2380100× lower

Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) generates chloro-degradants, requiring light-protected storage .
  • Oxidative degradation : Forms N-oxide derivatives under strong oxidizing conditions .

Scientific Research Applications

Weight Management

Lorcaserin is indicated as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management. Clinical trials have demonstrated that lorcaserin can lead to significant weight loss in obese individuals. For instance, in pivotal Phase 3 trials (BLOOM, BLOSSOM, and CAMELLIA-TIMI 61), approximately 45% of patients achieved a weight loss of at least 5% from their baseline weight after one year of treatment .

Metabolic Effects

Recent studies indicate that lorcaserin not only aids in weight loss but also improves various cardiometabolic parameters. The BLOOM-DM trial specifically highlighted its effectiveness in reducing fasting glucose levels and HbA1c among patients with T2DM. The results showed that patients receiving lorcaserin experienced a significant reduction in fasting glucose levels by 27 mg/dL compared to 12 mg/dL in the placebo group .

ParameterLorcaserin Group (10 mg BID)Placebo Group
Weight Reduction (%)-4.5%-1.5%
Reduction in Fasting Glucose-27 mg/dL-12 mg/dL
Reduction in HbA1c-0.9%-0.4%

These findings suggest that lorcaserin may exert beneficial effects on glucose metabolism independent of its weight-loss effects, with less than 50% of the improvement in glucose parameters attributable to weight loss alone .

Safety and Side Effects

Despite its efficacy, lorcaserin has been associated with certain side effects including headache, dizziness, fatigue, nausea, and constipation. Importantly, long-term safety studies are necessary to further evaluate the cardiovascular risks associated with its use. In animal studies, there were concerns regarding increased tumor incidence at high doses; however, human exposure levels are significantly lower than those used in these studies .

Case Study: BLOOM-DM Trial

The BLOOM-DM trial involved 604 patients with T2DM and assessed the impact of lorcaserin on weight management and metabolic control over a year. Results indicated that lorcaserin not only facilitated significant weight loss but also improved glycemic control metrics independently of weight loss .

Research Insights

A comprehensive review of clinical trials indicates that lorcaserin has shown consistent results across various populations. The CAMELLIA-TIMI 61 trial further assessed long-term cardiovascular outcomes associated with lorcaserin use but raised questions about its overall safety profile due to an observed increase in certain adverse events .

Mechanism of Action

Lorcaserin hydrochloride exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This process results in increased satiety and decreased food intake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lorcaserin distinguishes itself from other weight-loss agents through its mechanism, efficacy, and safety. Below is a detailed comparison:

Table 1: Comparative Analysis of Lorcaserin Hydrochloride and Similar Anti-Obesity Agents

Compound Mechanism Efficacy (Weight Loss) Safety Profile Approval Status
This compound Selective 5-HT2C agonist 47.5% achieve ≥5% loss; 22% ≥10% Low cardiovascular risk; no valvulopathy FDA-approved (2012)
Fenfluramine/Phentermine (Fen-Phen) Non-selective 5-HT agonist (5-HT2B/2C) ~10% average loss High risk of valvulopathy, pulmonary hypertension Withdrawn (1997)
Sibutramine Serotonin-norepinephrine reuptake inhibitor (SNRI) 5–10% average loss Increased cardiovascular events (e.g., stroke) Withdrawn (2010)
Orlistat Lipase inhibitor 5–10% average loss Gastrointestinal side effects (steatorrhea) FDA-approved (1999)

Key Differentiators

Receptor Selectivity: Lorcaserin’s high selectivity for 5-HT2C receptors avoids activation of 5-HT2B (linked to valvulopathy) and 5-HT2A (associated with hallucinations) . In contrast, Fen-Phen’s non-selectivity caused life-threatening cardiac complications .

Efficacy in Comorbid Populations :

  • Lorcaserin showed consistent efficacy in diabetic patients (BLOOM-DM trial), reducing HbA1c by 0.9% and fasting glucose by 27.4 mg/dL . Older agents like sibutramine worsened glycemic control in some subgroups .

Safety and Tolerability :

  • Lorcaserin’s adverse effects (e.g., headache, dizziness) were mild and transient . Fen-Phen and sibutramine were withdrawn due to cardiovascular toxicity, while orlistat causes frequent gastrointestinal distress .

Mechanistic Novelty: Unlike appetite suppressants acting on norepinephrine or dopamine (e.g., phentermine), lorcaserin modulates satiety-specific pathways via 5-HT2C, offering a targeted approach .

Research Findings and Clinical Implications

Glycemic and Metabolic Effects

This contrasts with older serotonergic agents, which lack direct effects on insulin regulation.

Comparative Trial Data

  • BLOOM Trial : 5.8 kg mean weight loss (vs. 2.2 kg placebo) at 1 year .
  • BLOSSOM Trial : Twice-daily dosing (10 mg) outperformed once-daily regimens, highlighting dose-dependent efficacy .

Biological Activity

Lorcaserin hydrochloride, marketed under the brand name Belviq , is a selective serotonin 2C (5-HT2C) receptor agonist primarily used for weight management in obese and overweight adults. Its mechanism of action involves promoting satiety through central nervous system pathways, particularly in the hypothalamus. This article explores the biological activity of lorcaserin, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Lorcaserin selectively activates 5-HT2C receptors, which are predominantly located in the brain regions responsible for appetite regulation. Activation of these receptors stimulates proopiomelanocortin (POMC) neurons, leading to increased production of alpha-melanocyte-stimulating hormone (α-MSH). This hormone binds to melanocortin-4 receptors (MC4R), resulting in reduced food intake and enhanced feelings of fullness .

Pharmacokinetics

The pharmacokinetic profile of lorcaserin is characterized by the following key parameters:

Parameter Value
Peak Plasma Concentration (Tmax) 1.5 - 2 hours
Half-Life (t½) Approximately 11 hours
Protein Binding ~70%
Metabolism Primarily hepatic; major metabolites include lorcaserin sulfamate (inactive) and N-carbamoyl glucuronide
Distribution Distributes to CNS and cerebrospinal fluid

Clinical Efficacy

Lorcaserin has been evaluated in several clinical trials, demonstrating significant weight loss benefits when combined with dietary modifications and increased physical activity. A notable multicenter, placebo-controlled trial involved 3,182 participants over 52 weeks:

  • Weight Loss Outcomes :
    • 47.5% of participants receiving lorcaserin lost at least 5% of their body weight compared to 20.3% in the placebo group (P<0.001).
    • Average weight loss was 5.8 kg for the lorcaserin group versus 2.2 kg for placebo .
  • Long-term Maintenance :
    • Among those who lost at least 5% of their baseline weight during the first year, 67.9% maintained this loss in the second year while continuing lorcaserin treatment, compared to 50.3% in the placebo group .

Safety Profile

While lorcaserin is generally well tolerated, it is associated with some adverse effects:

  • Common Adverse Events : Headache, dizziness, and nausea were frequently reported.
  • Serious Adverse Events : Rates were similar between lorcaserin and placebo groups, with no significant increase in cardiac valvulopathy observed .

Case Studies

Several case studies have highlighted the effectiveness and safety of lorcaserin in specific populations:

  • Obstructive Sleep Apnea (OSA) Patients : A study indicated that patients with OSA experienced significant reductions in weight, blood pressure, and heart rate while using lorcaserin compared to placebo .
  • Long-term Weight Management : In a cohort study assessing long-term use beyond one year, participants maintained weight loss effectively with continued lorcaserin administration, reinforcing its role as a viable option for chronic obesity management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lorcaserin hydrochloride
Reactant of Route 2
Lorcaserin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.